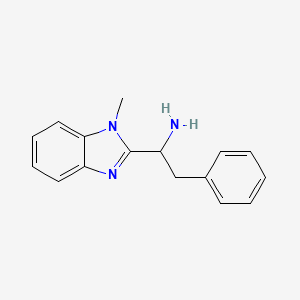
1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex benzimidazole derivatives, which are of interest for their diverse chemical properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: The compound’s potential therapeutic applications have been explored, particularly in the treatment of parasitic infections and certain types of cancer.
Industry: In the industrial sector, 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine is used in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in DNA replication, making them effective against rapidly dividing cells, such as cancer cells . The exact molecular pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1H-benzimidazol-2-yl)-2-phenylethanamine can be compared with other benzimidazole derivatives, such as:
1-(1H-Benzimidazol-2-yl)-2-phenylethanamine: Similar in structure but lacks the methyl group at the 1-position of the benzimidazole ring.
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with different substituents, leading to varied chemical and biological properties.
1-(1H-Benzimidazol-2-yl)-3-(substituted)-2-propen-1-one: A series of compounds with different substituents at the propenone moiety, exhibiting diverse pharmacological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C16H17N3 |
|---|---|
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
1-(1-methylbenzimidazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C16H17N3/c1-19-15-10-6-5-9-14(15)18-16(19)13(17)11-12-7-3-2-4-8-12/h2-10,13H,11,17H2,1H3 |
Clé InChI |
GUMPLZVLDSGQHF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate](/img/structure/B14113951.png)
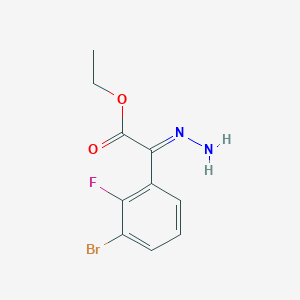
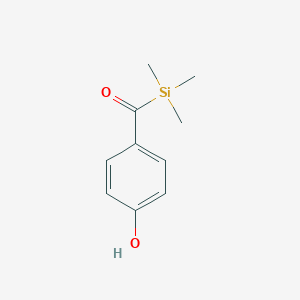

![Ethyl 3-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B14113971.png)
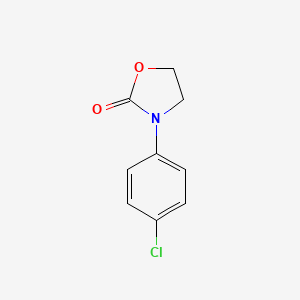
![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)
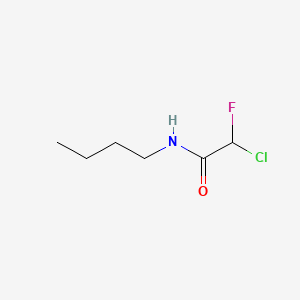
![2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14113998.png)
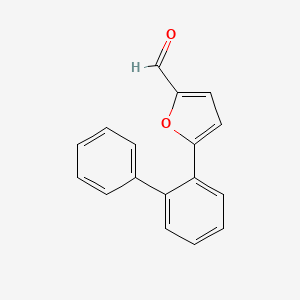
![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)

![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)

